(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF4N3O/c22-14-4-3-5-15(23)18(14)19(30)28-10-8-13(9-11-28)12-29-17-7-2-1-6-16(17)27-20(29)21(24,25)26/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRJTLISSYQGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound known as (2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone has garnered attention in recent years for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and therapeutic potential.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring linked to a benzo[d]imidazole moiety , which is further substituted with a trifluoromethyl group . The presence of the chlorine and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
Molecular Weight
The molecular weight of the compound is approximately 353.81 g/mol .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
Case Study: Inhibition of Cancer Cell Proliferation
In one study, the compound showed an IC50 value of 16.24 nM against A549 cells, indicating potent anti-proliferative activity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been identified as a selective inhibitor of mPGES-1 , an enzyme involved in prostaglandin E2 synthesis, which plays a crucial role in inflammation.
Research Findings on mPGES-1 Inhibition
In vivo studies reported an IC50 value of 8 nM , demonstrating its efficacy in reducing inflammation in models of rheumatoid arthritis. Additionally, it displayed selectivity over other prostanoid synthases, minimizing potential side effects associated with non-selective inhibitors.
Antimicrobial Activity
The antimicrobial properties of the compound have been assessed against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria such as Staphylococcus aureus , with MIC values ranging from 20 to 40 µM .
Summary Table of Biological Activities
| Activity Type | Target Cell/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 16.24 nM | |
| Anti-inflammatory | mPGES-1 (enzyme) | 8 nM | |
| Antimicrobial | Staphylococcus aureus | 20-40 µM |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : By selectively inhibiting mPGES-1, it reduces pro-inflammatory mediators.
- Antimicrobial Action : The presence of halogenated groups may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
